3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol
Description
3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol is a fluorene derivative characterized by methoxy (-OCH₃) groups at positions 3 and 6, a phenyl group at position 9, and a hydroxyl (-OH) group at position 9 (Figure 1). Fluorene derivatives are widely studied for their rigid planar structure, aromaticity, and tunable electronic properties, making them valuable in organic electronics, polymer chemistry, and pharmaceutical applications .
Properties
CAS No. |
6161-49-5 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9-phenylfluoren-9-ol |
InChI |
InChI=1S/C21H18O3/c1-23-15-8-10-19-17(12-15)18-13-16(24-2)9-11-20(18)21(19,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3 |
InChI Key |
WYCNKQRDRZCJIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C2C=C(C=C3)OC)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization
A high-yielding route involves palladium-mediated cyclization of [1,1'-Biphenyl]-2-carboxylic acid derivatives. Cai et al. reported a protocol using bis(trifluoromethyl sulfate)palladium [Pd(OTf)₂] and silver carbonate (Ag₂CO₃) in aqueous dimethyl sulfoxide (DMSO) at 140°C. The reaction proceeds via C–H activation and oxidative coupling, forming the fluorenone skeleton with 90% yield after silica gel purification.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OTf)₂ (5 mol%) |
| Oxidant | Ag₂CO₃ (2 equiv) |
| Solvent | DMSO/H₂O (1:1) |
| Temperature | 140°C |
| Time | 24 hours |
| Yield | 90% |
Alternative Palladium-Mediated Approach
A complementary method from the Royal Society of Chemistry employs palladium acetate [Pd(OAc)₂] with cesium carbonate (Cs₂CO₃) in toluene at 110°C. While optimized for unsubstituted fluorenones, adapting this protocol with methoxy-substituted biphenyl precursors could yield the desired intermediate.
Grignard Addition for Phenyl Group Introduction
The phenyl group at position 9 is introduced via nucleophilic addition of a phenyl Grignard reagent to the ketone intermediate. This step forms the tertiary alcohol structure.
Standard Grignard Protocol
A validated procedure involves reacting 3,6-Dimethoxy-9H-fluoren-9-one with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) or diethyl ether. The ketone undergoes nucleophilic attack, followed by acidic work-up to yield the alcohol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Grignard Reagent | Phenylmagnesium bromide (4 equiv) |
| Solvent | THF or Et₂O |
| Temperature | 0°C → room temperature |
| Work-up | Saturated NH₄Cl solution |
| Purification | Silica gel chromatography |
| Yield | 70–85% (estimated) |
Mechanistic Considerations
The reaction proceeds through a two-step mechanism:
- Nucleophilic Addition : The Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate.
- Protonation : Acidic work-up converts the alkoxide to the tertiary alcohol.
Comparative Analysis of Methodologies
The table below contrasts key synthetic routes for 3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed Cyclization + Grignard | High efficiency; scalable | Requires inert conditions | 70–90% |
| Alternative Pd Routes | Broad substrate tolerance | Lower yields for methoxy groups | 60–75% |
While the primary focus is on phenyl group introduction, derivative synthesis is feasible:
- Alkenylation : Using styryl Grignard reagents to form analogs like 3,6-Dimethoxy-9-[(E)-2-phenylvinyl]-9H-fluoren-9-ol.
- Alkynylation : Reaction with phenylacetylene derivatives under Sonogashira conditions.
Challenges and Optimization Opportunities
- Regioselectivity : Ensuring methoxy groups occupy positions 3 and 6 requires careful precursor design.
- Catalyst Costs : Pd-based catalysts increase synthetic expense, suggesting exploration of cheaper transition metals.
- Purification : Silica gel chromatography remains critical for isolating pure products.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol is used as a building block in synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
- Chemistry This compound is used as a building block in the synthesis of complex organic molecules due to its unique structure as a valuable intermediate in organic synthesis.
- Biology In biological research, this compound is studied for its potential interactions with biological macromolecules and serves as a model compound to understand the behavior of similar structures in biological systems.
- Medicine Derivatives of this compound are explored for potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Industry This compound is used in developing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
This compound undergoes various chemical reactions:
- Oxidation The hydroxyl group at the 9 position can be oxidized to form a ketone. Common reagents for oxidation include hydrogen peroxide or potassium permanganate under acidic conditions, resulting in 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-one.
- Reduction The compound can be reduced to form the corresponding alcohol. Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common reagents for reduction.
- Substitution The methoxy groups can undergo nucleophilic substitution reactions. Nucleophiles such as halides or amines in the presence of a base can be used for substitution, resulting in various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyl group at the 9 position can form hydrogen bonds with target molecules, influencing their structure and function. The methoxy groups at the 3 and 6 positions can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
9H-Fluoren-9-ol
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-ol
- Formula : C₂₇H₂₂O₅
- Molecular Weight : 426.46 g/mol
- Key Features: Replaces the fluorene core with a xanthene system (oxygen-bridged aromatic rings).
9-Ethynyl-9-fluorenol
- Formula : C₁₅H₁₀O
- Molecular Weight : 206.24 g/mol
- Key Features : The ethynyl (-C≡CH) group introduces sp-hybridized carbon, increasing reactivity for cross-coupling reactions compared to the methoxy and phenyl groups in the target compound .
Substituent Effects on Properties
Electronic Effects
Steric and Solubility Considerations
- Methoxy vs. Methyl: Compared to [9-(hydroxymethyl)-3,6-dimethylfluoren-9-yl]methanol (C₁₅H₁₆O₂, MW 240.29), the methoxy groups in the target compound reduce steric bulk while increasing polarity, enhancing solubility in polar aprotic solvents .
Comparative Data Table
*Estimated based on analogous structures.
Organic Electronics
Fluorene derivatives like this compound are promising for organic light-emitting diodes (OLEDs) due to their high triplet-state energy and balanced charge transport. Similar compounds, such as 9-phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-9H-carbazole, have achieved current efficiencies of 40 cd/A in OLED devices .
Polymer Chemistry
Methoxy-substituted fluorenes can act as initiators or monomers in controlled radical polymerization.
Pharmaceutical Intermediates
Fmoc-protected fluorene derivatives (e.g., N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine) demonstrate the utility of fluorene in peptide synthesis, though the target compound’s hydroxyl group may limit direct compatibility with such applications .
Biological Activity
3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula: C18H18O3
Molecular Weight: 290.34 g/mol
IUPAC Name: this compound
CAS Number: 6161-49-5
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which could lead to therapeutic effects against certain diseases. The methoxy groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of fluorenone compounds possess significant antimicrobial properties. For instance, compounds derived from 9-fluorenone have demonstrated activity against various bacterial strains, with zones of inhibition ranging from 11.8 mm to 19.4 mm at concentrations of 100 µg/mL .
- Anticancer Properties : Some studies suggest that fluorenone derivatives can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction or cell cycle arrest in cancerous cells.
- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activities through the modulation of inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various Schiff bases derived from fluorenone, revealing that several compounds exhibited significant activity against pathogens such as E. coli and S. aureus. The compound's effectiveness was compared with standard antibiotics, highlighting its potential as an alternative therapeutic agent .
| Compound Name | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Fluorenone Derivative A | 17.5 | E. coli |
| Fluorenone Derivative B | 15.0 | S. aureus |
| Control (Antibiotic) | 20.0 | E. coli |
Case Study 2: Anticancer Activity
In vitro studies showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis. The compound was tested at varying concentrations, revealing a dose-dependent response in cell viability assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 50 |
| 100 | 20 |
Research Findings
Recent research has focused on the synthesis and characterization of derivatives of this compound and their biological evaluations:
- Synthesis Techniques : Various synthetic routes have been explored for producing derivatives with enhanced biological activities.
- Biological Evaluations : In addition to antimicrobial and anticancer properties, studies are ongoing to evaluate the compound's effects on other diseases and its mechanism of action at the molecular level.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3,6-Dimethoxy-9-phenyl-9H-fluoren-9-ol and its derivatives?
The synthesis typically involves functionalization of the fluorene core via electrophilic aromatic substitution or oxidation-reduction sequences. For example:
- Methoxy group introduction : Directed ortho-metalation or Ullmann coupling can position methoxy groups at the 3- and 6-positions .
- Hydroxy group retention/protection : The 9-hydroxy group is often protected during synthesis (e.g., using Fmoc-Cl) to prevent side reactions, followed by deprotection under mild acidic conditions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Q. How is the structural integrity of this compound validated experimentally?
A combination of spectroscopic and crystallographic techniques is critical:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the fluorene backbone (e.g., C–C bond lengths ≈ 1.38–1.42 Å) .
- Mass spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H] at m/z 348.136) .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data for fluorenol derivatives?
Discrepancies in spectral interpretations (e.g., overlapping NMR signals or ambiguous NOE correlations) require:
- Comparative analysis : Benchmark against structurally characterized analogs (e.g., 2,4,7-Trichloro-fluoren-9-ol in ) to assign peaks .
- Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) predict NMR shifts and optimize geometries, cross-referenced with experimental data .
- Advanced techniques : 2D NMR (COSY, HSQC) resolves complex coupling patterns in crowded aromatic regions .
Q. How can the photophysical properties of this compound be systematically studied?
Key methodologies include:
- UV-Vis spectroscopy : Measure absorption maxima (e.g., π→π* transitions ~250–300 nm) and solvent-dependent shifts ( notes similar fluorenols exhibit λmax at 265 nm in ethanol) .
- Fluorescence quenching : Titration with electron-deficient quenchers (e.g., nitrobenzene) quantifies excited-state interactions .
- Time-resolved spectroscopy : Femtosecond transient absorption probes charge-transfer dynamics in supramolecular systems .
Q. What role does this compound play in peptide synthesis and bioconjugation?
The compound’s derivatives (e.g., Fmoc-protected analogs) are pivotal in solid-phase peptide synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
